

Spectroscopic Profile of Rauvomine B: A Technical Guide

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Compound of Interest

Compound Name: *Rauvovunine B*

Cat. No.: *B1153609*

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Introduction

Rauvomine B is a structurally unique monoterpenoid indole alkaloid isolated from the plant *Rauvolfia vomitoria*. Its complex hexacyclic architecture, featuring a rare cyclopropane ring, has garnered significant interest in the synthetic and pharmacological communities. This technical guide provides a comprehensive overview of the spectroscopic data for Rauvomine B, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) data. Detailed experimental protocols are also provided to facilitate the replication and verification of these findings.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Rauvomine B. Data has been compiled from both the original isolation and subsequent total synthesis studies.

Table 1: ^1H NMR Data for Rauvomine B (CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	8.08	br s	
3	3.93	m	
5 α	3.33	m	
5 β	2.87	m	
6 α	2.15	m	
6 β	1.88	m	
9	7.48	d	7.5
10	7.12	t	7.5
11	7.18	t	7.5
12	7.33	d	7.5
14 α	2.25	m	
14 β	1.95	m	
15	2.35	m	
16	1.45	m	
17-OH	1.55	s	
18	1.15	d	6.5
19	2.65	qd	6.5, 2.0
20	0.95	m	
21 α	4.15	d	11.5
21 β	3.98	d	11.5

Table 2: ^{13}C NMR Data for Rauvomine B (CDCl_3)

Position	Chemical Shift (δ , ppm)
2	134.5
3	55.8
5	52.1
6	21.8
7	108.1
8	128.2
9	118.3
10	119.8
11	121.5
12	111.2
13	136.4
14	35.1
15	34.7
16	28.9
17	78.2
18	14.2
19	38.2
20	25.4
21	60.3

Table 3: Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) Data for Rauvomine B

Technique	Data
IR (film)	ν_{max} : 3350, 2924, 2853, 1615, 1456, 1377, 1026 cm^{-1}
HRESIMS	m/z [M+H] ⁺ : Calculated for C ₂₀ H ₂₅ N ₂ O: 309.1961; Found: 309.1965

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra were recorded on a Bruker AVANCE III 400 MHz or a similar high-field NMR spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H NMR and CDCl₃ at δ 77.16 ppm for ¹³C NMR). Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

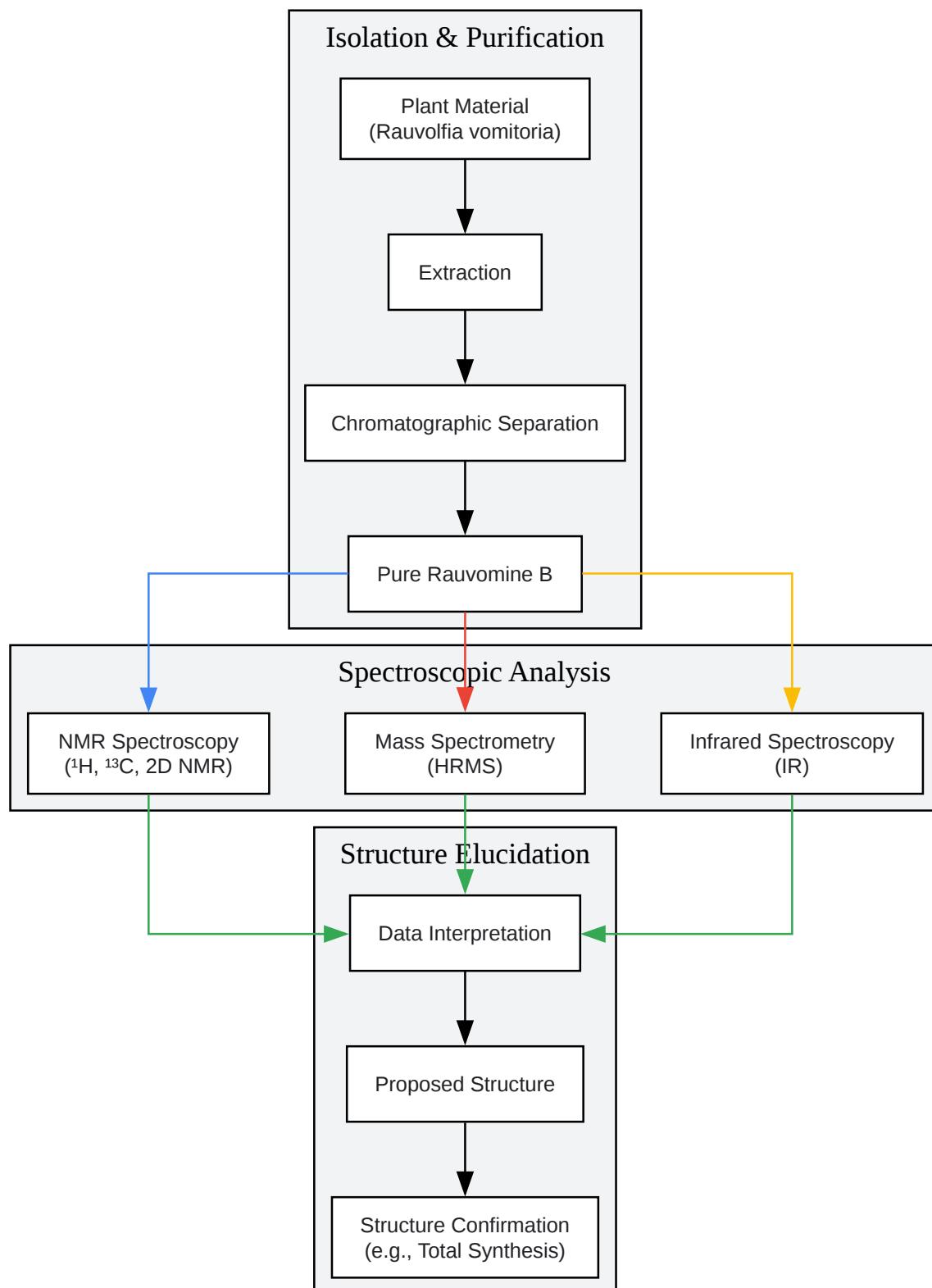
IR spectra were obtained on a Nicolet 380 FT-IR spectrometer or an equivalent instrument. The data was collected as a thin film on a potassium bromide (KBr) plate. The absorption frequencies are reported in reciprocal centimeters (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

HRMS data was acquired using an Agilent 6210 ESI-TOF mass spectrometer or a similar high-resolution instrument. The sample was introduced via electrospray ionization (ESI) in positive ion mode. The mass-to-charge ratio (m/z) is reported for the protonated molecular ion [M+H]⁺.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel natural product like Rauvomine B.

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Caption: Workflow for the isolation and structural elucidation of Rauvomine B.

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